

(4-methyl-1-oxophthalazin-2(1H)-yl)acetic acid versus similar phthalazinone derivatives

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Compound of Interest

Compound Name: (4-methyl-1-oxophthalazin-2(1H)-yl)acetic acid

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A Comparative Guide to Phthalazinone Derivatives as Potential PARP Inhibitors

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of **(4-methyl-1-oxophthalazin-2(1H)-yl)acetic acid** and similar phthalazinone derivatives, focusing on their potential as inhibitors of Poly(ADP-ribose) polymerase (PARP), a critical enzyme in DNA repair and a key target in oncology. While specific experimental data for **(4-methyl-1-oxophthalazin-2(1H)-yl)acetic acid** is not readily available in published literature, this guide leverages data from structurally related phthalazinone derivatives to provide insights into its potential activity and highlights the structure-activity relationships within this important class of compounds.

Introduction to Phthalazinones and PARP Inhibition

The phthalazinone scaffold is a core structural component of several potent PARP inhibitors, including the clinically approved drug Olaparib.^[1] PARP enzymes, particularly PARP1 and PARP2, are essential for the repair of DNA single-strand breaks (SSBs). In cancer cells with deficiencies in other DNA repair pathways, such as those with BRCA1/2 mutations, the inhibition of PARP leads to the accumulation of DNA damage and ultimately cell death, a concept known as synthetic lethality. Phthalazinone derivatives have been extensively explored

for their ability to inhibit PARP, with research focusing on optimizing their potency, selectivity, and pharmacokinetic properties.[\[2\]](#)[\[3\]](#)

Comparative Analysis of Phthalazinone Derivatives

Due to the limited public data on "**(4-methyl-1-oxophthalazin-2(1H)-yl)acetic acid**," this section will focus on a comparative analysis of structurally related phthalazinone derivatives for which experimental data is available. The selection of these comparators is based on variations at the 4-position and the N-2 position of the phthalazinone core, providing a basis for understanding the potential impact of the methyl and acetic acid groups of the target compound.

Table 1: In Vitro PARP1 Inhibitory Activity of Selected Phthalazinone Derivatives

Compound ID	4-Position Substituent	N-2 Position Substituent	PARP1 IC ₅₀ (nM)	Reference
Olaparib	-	Cyclopropylcarbonylpiperazine-4-carbonyl	1-5	[4] [5]
Compound 11c	Phenyl	4-(4-Fluorobenzyl)pyridine	97	[6]
DLC-1-6	Unspecified	Dithiocarboxylate fragments	<0.2	[3]
DLC-49	Unspecified	Hydroxamic acid fragments	0.53	[3]
Compound 23	Phenyl	Unspecified alkyl chain with aromatic ring	3.24	[5]

Note: The N-2 position of Olaparib is part of a larger, complex substituent. The table aims to highlight the diversity of potent phthalazinone-based PARP inhibitors.

Table 2: Anti-proliferative Activity of Selected Phthalazinone Derivatives in Cancer Cell Lines

Compound ID	Cell Line	IC50 (μM)	Reference
DLC-1	MDA-MB-436 (BRCA1 mutant)	0.08	[3]
MDA-MB-231	26.39	[3]	
MCF-7	1.01	[3]	
DLC-50	MDA-MB-436 (BRCA1 mutant)	0.30	[3]
MDA-MB-231	2.70	[3]	
MCF-7	2.41	[3]	
Compound 23	Capan-1 (BRCA2 deficient)	Not specified, but showed high activity	[5]

Structure-Activity Relationship (SAR) Insights

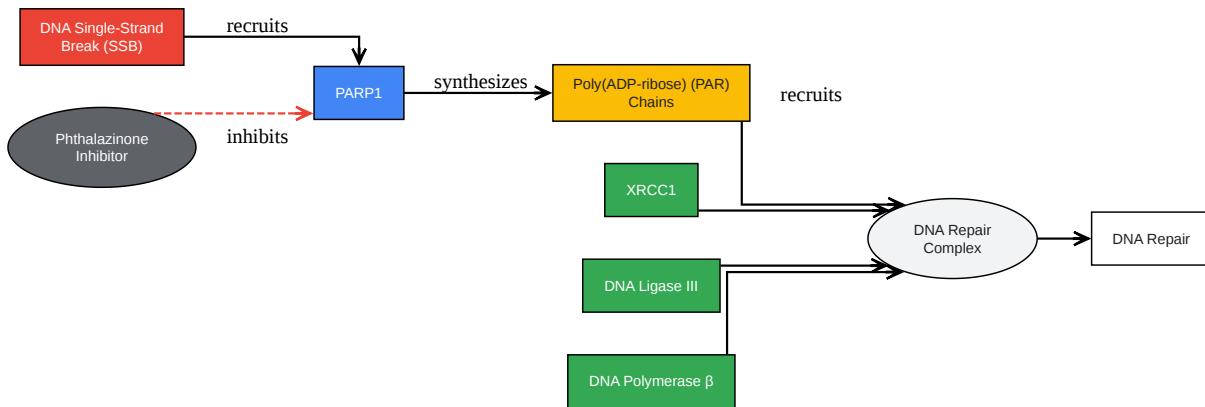
The available data on phthalazinone derivatives reveals several key structure-activity relationships:

- 4-Position Substitution: The nature of the substituent at the 4-position of the phthalazinone ring significantly influences PARP inhibitory activity. Aromatic groups, such as phenyl or benzyl, are common in potent inhibitors.[2][6] The methyl group in "**(4-methyl-1-oxophthalazin-2(1H)-yl)acetic acid**" represents a smaller, aliphatic substituent, and its impact on activity relative to larger aromatic groups would require experimental validation.
- N-2 Position Substitution: The substituent at the N-2 position is crucial for interacting with the PARP active site and influencing pharmacokinetic properties. Many potent inhibitors feature complex ring systems or long chains at this position.[5] The acetic acid moiety in the target compound introduces a small, polar, and acidic group. While less common in the most potent reported PARP inhibitors, this group could potentially form different interactions within the active site.

Signaling Pathways and Experimental Workflows

PARP1 Signaling Pathway in DNA Repair

The following diagram illustrates the central role of PARP1 in the base excision repair (BER) pathway, a key process for repairing DNA single-strand breaks.

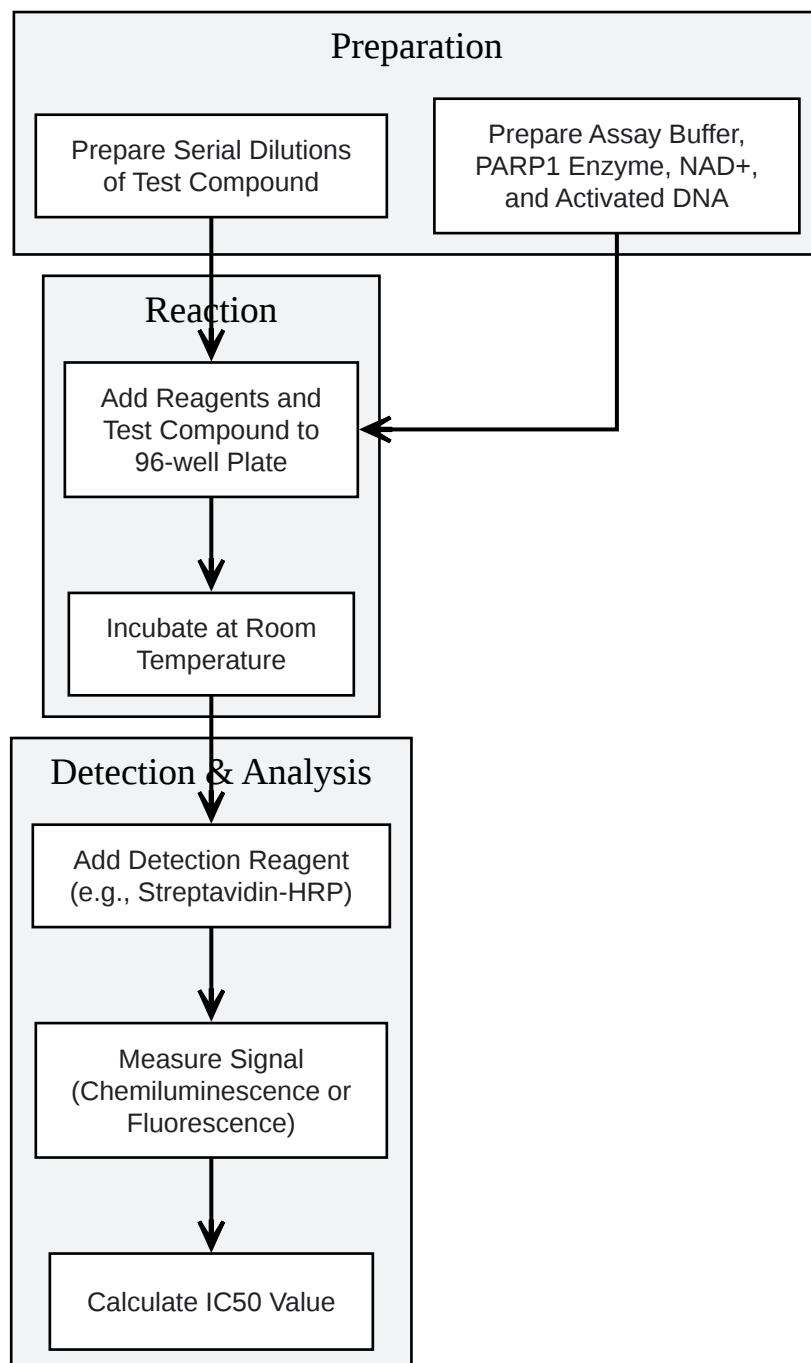


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Caption: PARP1's role in DNA single-strand break repair and its inhibition by phthalazinone derivatives.

Experimental Workflow for PARP1 Inhibition Assay

The following diagram outlines a typical workflow for an in vitro PARP1 enzymatic assay used to determine the inhibitory concentration (IC₅₀) of a compound.

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Caption: A generalized workflow for determining the in vitro inhibitory activity of a compound against the PARP1 enzyme.

Detailed Experimental Protocols

PARP1 Inhibition Assay (Chemiluminescent)

This protocol is a common method for quantifying PARP1 enzymatic activity and the inhibitory potential of test compounds.

Materials:

- Recombinant human PARP1 enzyme
- Activated DNA
- Histone-coated 96-well plates
- Biotinylated NAD⁺
- Assay Buffer (e.g., 50 mM Tris-HCl pH 8.0, 4 mM MgCl₂, 250 μM DTT)
- Wash Buffer (e.g., PBS with 0.05% Tween-20)
- Blocking Buffer (e.g., 5% BSA in Wash Buffer)
- Streptavidin-HRP conjugate
- Chemiluminescent substrate
- Microplate reader

Procedure:

- Plate Preparation: Wash the histone-coated 96-well plate with Wash Buffer. Block the wells with Blocking Buffer for 1 hour at room temperature.
- Compound Preparation: Prepare serial dilutions of the test compound (e.g., **(4-methyl-1-oxophthalazin-2(1H)-yl)acetic acid**) and a positive control inhibitor (e.g., Olaparib) in Assay Buffer.
- Reaction Mixture: Prepare a reaction mixture containing PARP1 enzyme and activated DNA in Assay Buffer.

- Assay: Add the test compound dilutions and the reaction mixture to the wells. Initiate the reaction by adding biotinylated NAD+.
- Incubation: Incubate the plate for 1 hour at room temperature.
- Washing: Wash the plate multiple times with Wash Buffer to remove unbound reagents.
- Detection: Add Streptavidin-HRP conjugate to each well and incubate for 30 minutes. After another wash step, add the chemiluminescent substrate.
- Measurement: Immediately measure the luminescence using a microplate reader.
- Data Analysis: Calculate the percent inhibition for each compound concentration relative to the control (no inhibitor) and determine the IC50 value by fitting the data to a dose-response curve.

MTT Cell Viability Assay

The MTT assay is a colorimetric assay used to assess the anti-proliferative effects of compounds on cancer cell lines.[\[7\]](#)

Materials:

- Cancer cell lines (e.g., MDA-MB-436, Capan-1)
- Cell culture medium and supplements
- 96-well cell culture plates
- Test compound
- MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
- Solubilization solution (e.g., DMSO or a solution of SDS in HCl)
- Microplate reader

Procedure:

- Cell Seeding: Seed the cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.
- Compound Treatment: Treat the cells with various concentrations of the test compound and a vehicle control (e.g., DMSO).
- Incubation: Incubate the cells for a specified period (e.g., 72 hours).
- MTT Addition: Add MTT solution to each well and incubate for 2-4 hours at 37°C. During this time, viable cells will reduce the yellow MTT to purple formazan crystals.
- Solubilization: Add the solubilization solution to each well to dissolve the formazan crystals.
- Absorbance Measurement: Measure the absorbance of the solution at a wavelength of 570 nm using a microplate reader.
- Data Analysis: Calculate the percentage of cell viability for each treatment group compared to the vehicle control and determine the IC₅₀ value, which is the concentration of the compound that inhibits cell growth by 50%.

Conclusion

The phthalazinone scaffold is a validated and promising starting point for the development of potent PARP inhibitors. While direct experimental data for "**(4-methyl-1-oxophthalazin-2(1H)-yl)acetic acid**" is currently lacking in the public domain, the analysis of structurally related compounds suggests that both the 4-position and N-2 position substituents are critical determinants of activity. The presence of a small alkyl group at the 4-position and a polar acidic group at the N-2 position on the target molecule represents a unique chemical space within this class of inhibitors. Further experimental evaluation of "**(4-methyl-1-oxophthalazin-2(1H)-yl)acetic acid**" using the detailed protocols provided in this guide is necessary to elucidate its specific biological activity and potential as a therapeutic agent.

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